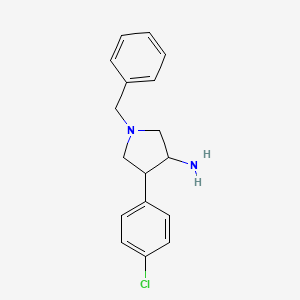
1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine
概要
説明
1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring under reductive amination conditions .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the nitrogen atom in the pyrrolidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl and chlorophenyl groups can enhance binding affinity through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Pyrrolidine: A simpler analog without the benzyl and chlorophenyl groups.
4-(4-Chlorophenyl)pyrrolidine: Lacks the benzyl group but retains the chlorophenyl substituent.
1-Benzylpyrrolidine: Contains the benzyl group but lacks the chlorophenyl substituent.
Uniqueness: 1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is unique due to the presence of both the benzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable scaffold in medicinal chemistry .
生物活性
1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl group and a para-chlorophenyl moiety. Its molecular formula is CHClN, and it has a molecular weight of approximately 285.81 g/mol. The presence of the chlorophenyl group is significant as it may enhance biological activity through various mechanisms.
Research indicates that similar compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .
- Antidepressant Effects : The pyrrolidine structure is often associated with psychoactive properties, potentially influencing neurotransmitter systems such as serotonin and dopamine .
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like diabetes and cancer .
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the following table:
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of pyrrolidine derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus compared to standard antibiotics like ciprofloxacin .
- Psychoactive Properties : Research into the psychoactive effects of pyrrolidine derivatives indicated that certain structural modifications can enhance their interaction with serotonin receptors, suggesting potential antidepressant effects .
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that similar compounds significantly inhibited nicotinamide N-methyltransferase (NNMT), leading to increased levels of NAD+, which is crucial for cellular metabolism.
特性
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFXGILBKAILLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














